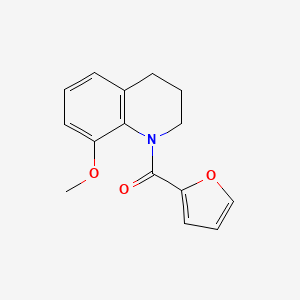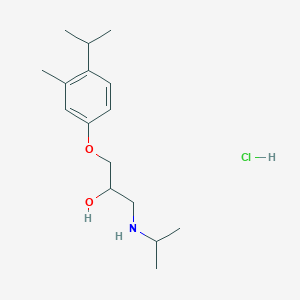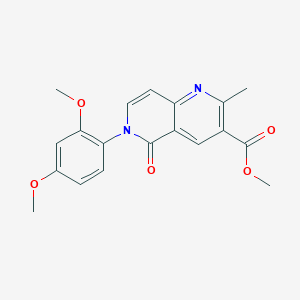
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline (FMQ) is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. FMQ belongs to the family of tetrahydroquinoline derivatives, which have been shown to possess a wide range of pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. This compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), such as NADPH oxidase and xanthine oxidase. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is responsible for the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that this compound can reduce tumor growth, inflammation, and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, this compound also has some limitations, such as its limited solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental design and dosage used in lab experiments.
Orientations Futures
There are several potential future directions for the research and development of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline. One direction is to further elucidate the mechanism of action of this compound and its potential targets. Another direction is to optimize the synthesis method and develop more efficient purification methods. Additionally, future studies could investigate the potential therapeutic applications of this compound in other fields, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, this compound is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. This compound has been shown to possess a wide range of pharmacological activities, including the inhibition of cancer cell proliferation, reduction of inflammation, and protection against oxidative stress. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process starting from commercially available starting materials. The synthesis of this compound involves the condensation of 2-furoyl chloride and 8-methoxy-1,2,3,4-tetrahydroquinoline in the presence of a base, followed by a series of purification steps. The yield of this compound can be optimized by adjusting the reaction conditions and purification methods.
Applications De Recherche Scientifique
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
furan-2-yl-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-12-7-2-5-11-6-3-9-16(14(11)12)15(17)13-8-4-10-19-13/h2,4-5,7-8,10H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODRTDLQBQNSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B4958981.png)
![1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)
![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)
![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)
![4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile](/img/structure/B4959031.png)


![2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4959078.png)
![3-(4-chlorobenzyl)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4959084.png)
![1-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4959092.png)

